Cesium titanate

Catalog No.
S1510003
CAS No.
12158-57-5
M.F
Cs2O3Ti
M. Wt
361.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cesium titanate

CAS Number

12158-57-5

Product Name

Cesium titanate

IUPAC Name

dicesium;oxygen(2-);titanium(4+)

Molecular Formula

Cs2O3Ti

Molecular Weight

361.68 g/mol

InChI

InChI=1S/2Cs.3O.Ti/q2*+1;3*-2;+4

InChI Key

UKGZHELIUYCPTO-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Ti+4].[Cs+].[Cs+]

Canonical SMILES

[O-2].[O-2].[O-2].[Ti+4].[Cs+].[Cs+]

Radioactive Waste Remediation:

Cesium titanate demonstrates exceptional capabilities in capturing radioactive cesium (Cs-137) from contaminated water and soil []. This stems from its specific structure, offering numerous binding sites for cesium ions due to the presence of negatively charged oxygen atoms and the appropriate size of its cavities []. Research suggests cesium titanate nanofibers and nanotubes exhibit particularly high efficiency in removing cesium ions, making them promising materials for radioactive waste treatment [].

Photocatalysis:

Cesium titanate shows potential for applications in photocatalysis, a process where light triggers chemical reactions. Studies indicate that cesium titanate modified with specific elements can exhibit photocatalytic activity under visible light, enabling the degradation of organic pollutants in water and air []. This research holds promise for developing environmentally friendly methods for pollutant removal.

Piezoelectric Applications:

Cesium titanate exhibits piezoelectric properties, meaning it generates an electric voltage when subjected to mechanical stress. This characteristic makes it a potential candidate for various sensor applications, including pressure sensors and energy harvesting devices []. Ongoing research focuses on optimizing the material's properties for specific applications.

Other Research Areas:

Cesium titanate is also being explored for potential applications in other scientific fields, including:

  • Solid-state electrolytes: Research suggests cesium titanate could be used as a solid electrolyte material in next-generation batteries due to its high ionic conductivity [].
  • Biomedical applications: Initial studies suggest cesium titanate nanoparticles possess biocompatible properties, making them potential candidates for drug delivery and bone regeneration applications. However, further research is needed to fully understand their safety and efficacy.

Cesium titanate, with the chemical formula Cs₂TiO₃, is an inorganic compound belonging to the class of titanates. It is characterized by its layered structure and is known for its unique ion exchange properties. This compound is primarily composed of cesium ions and titanium oxide, forming a crystalline lattice that allows for the accommodation of various cations. Cesium titanate is insoluble in water, which enhances its utility in various applications, particularly in environmental remediation and ion exchange processes .

Future Research Directions

Cesium titanate's unique properties hold promise for various scientific applications. Here are some potential areas of exploration:

  • Photocatalysis: Research suggests cesium titanate may be a viable photocatalyst for degradation of pollutants or generation of hydrogen fuel [].
  • Solid-State Electrolytes: Cesium titanate's high ionic conductivity makes it a potential candidate for solid-state electrolytes in next-generation batteries [].
  • Material Science: The thermal stability and structural properties of cesium titanate could be explored for applications in high-temperature resistant materials or ceramics.

Cesium titanate mainly undergoes ion exchange reactions, where cesium ions can be replaced by other cations such as hydrogen, lithium, and sodium in aqueous solutions. The efficiency of these reactions can be influenced by factors such as pH and concentration. For instance, at a pH of approximately 5.00 and a cesium concentration of 10 ppm, cesium titanate can remove about 88% of cesium ions from the solution . The major products formed during these reactions include hydrogen titanate, lithium titanate, and sodium titanate.

The biological implications of cesium titanate are significant due to its ability to reduce the concentration of radioactive cesium in the environment. This property is crucial for preventing cellular damage that can lead to diseases such as cancer and genetic mutations. The compound acts primarily through ion exchange mechanisms, effectively removing harmful cesium ions from aqueous solutions . Its insolubility in water further enhances its role as a biological safeguard against radiation exposure.

Cesium titanate has diverse applications across various fields:

  • Environmental Remediation: Its high ion exchange capacity makes it effective for removing radioactive cesium from contaminated water sources.
  • Electronics: Due to its dielectric properties, it is used in capacitors and other electronic components.
  • Catalysis: Cesium titanate serves as a catalyst in certain

Studies have shown that cesium titanate interacts effectively with various metal ions through ion exchange processes. The adsorption kinetics indicate that equilibrium is typically reached within about 20 minutes under laboratory conditions. The efficiency of cesium ion removal varies with environmental factors such as solution pH and concentration, highlighting the compound's potential for tailored applications in water purification systems .

Several compounds share similarities with cesium titanate, particularly in their structural and functional properties. Here are some notable comparisons:

CompoundFormulaKey PropertiesUnique Aspects
Lithium TitanateLi₂TiO₃High ionic conductivityPrimarily used in battery applications
Sodium TitanateNa₂TiO₃Effective ion exchangerMore soluble than cesium titanate
Potassium TitanateK₂TiO₃Similar ion exchange capabilitiesDifferent cation size affects ion exchange rates
Barium TitanateBaTiO₃Ferroelectric propertiesUsed extensively in electronic devices

Cesium titanate's uniqueness lies in its specific ability to effectively remove radioactive cesium ions from solutions while remaining insoluble, making it particularly valuable for environmental applications.

The exploration of cesium titanates began in the mid-20th century, with initial structural characterizations of Cs₂TiO₃ in 1985 revealing its lepidocrocite-type layered configuration. Early syntheses focused on high-temperature solid-state reactions (>800°C), which produced microcrystalline powders with limited practical utility. A pivotal breakthrough occurred in 2002 with the development of hydrothermal methods enabling single-phase synthesis at 150°C, significantly expanding accessible morphologies and defect structures. The 2020s witnessed accelerated progress through mechanochemical approaches and advanced characterization techniques, particularly in understanding its ion-exchange dynamics.

Significance in Materials Science and Engineering

Cesium titanate’s significance stems from three key attributes:

  • Layered Architecture: The [Ti₆O₁₃]^2− anionic layers separated by Cs⁺ cations enable exceptional ion-exchange capacities (up to 206.3 mg g⁻¹ for Cs⁺), surpassing conventional zeolites.
  • Thermal Stability: Retaining structural integrity up to 700°C, cesium titanate outperforms organic ion-exchange resins in high-temperature applications.
  • Tunable Acidity: Surface Lewis acid sites (410 µmol g⁻¹) facilitate catalytic ethanol dehydration to ethylene at 380°C, bridging heterogeneous catalysis and materials engineering.

Current Research Landscape and Challenges

Contemporary studies focus on:

  • Radionuclide Remediation: Cs₂Ti₅O₁₁·1.5H₂O demonstrates 88% Cs⁺ removal within 20 minutes, though scalability and regeneration cycles remain hurdles.
  • Energy Applications: Mechanochemical synthesis of CsPbI₃ perovskite nanoparticles highlights potential in photovoltaics, yet stability under operational conditions requires improvement.
  • Synthetic Optimization: Balancing reaction kinetics in hydrothermal systems (150–350°C, 0.1–55 mol kg⁻¹ CsOH) against particle size control (0.59 µm average length) demands precise parameter modulation.

Methodological Approaches in Cesium Titanate Research

Hydrothermal Synthesis

Controlled oxidation of Ti metal in CsOH solutions yields phase-pure Cs₂TiO₃ with variable vacancy concentrations (CsTi(2−x/4)□(x/4)O₄, x ≈ 0.7). Reaction parameters govern morphology:

ParameterEffect on MorphologyOptimal Range
Temperature↑Crystallinity, ↓Defects150–250°C
CsOH Concentration↑Layer stacking disorder5–15 mol kg⁻¹
Duration↑Particle aspect ratio12–48 hours

Mechanochemical Routes

Ball-milling Cs₂TiO₃ with BiI₃ produces sub-10 nm CsPbI₃ perovskites, leveraging titanate layers as sacrificial templates. This solvent-free method reduces environmental impact compared to solution-phase syntheses.

Characterization Techniques

  • XRD: Resolves interlayer spacing changes during hydration (Cs₂Ti₅O₁₁ → Cs₂Ti₅O₁₁·1.5H₂O expands d-spacing by 2.1 Å).
  • TEM/EDS: Confirms Cs⁺ → Na⁺ ion exchange in wastewater treatment applications.

Solid-state reaction represents the most fundamental and extensively studied approach for cesium titanate synthesis. This method involves the direct reaction of cesium carbonate (Cs₂CO₃) and titanium dioxide (TiO₂) precursors at elevated temperatures, typically ranging from 600°C to 800°C [1]. The crystallinity of cesium titanate (Cs₀.₇Ti₁.₈₂₅O₄) is directly related to several critical pretreatment parameters including mixing methodology for precursors, molar ratio of cesium to titanium, feeding amounts, and calcination duration [1].

Research has demonstrated that a single phase of Cs₀.₇Ti₁.₈₂₅O₄ can be obtained through calcination of appropriately mixed precursors at 800°C [1]. However, when precursors are mixed in solution rather than through mechanical grinding, a mixed phase containing both rutile TiO₂ and Cs₀.₇Ti₁.₈₂₅O₄ is obtained. The optimal cesium titanate product formation occurs within a molar ratio range of n(Cs)/n(Ti) between 1/(2.6–4.0) [1]. The crystallinity of the final cesium titanate improves significantly with increased feeding amounts of total precursors and extended calcination duration.

The solid-state synthesis method offers several advantages including operational simplicity, scalability, and high yields approaching 95% under optimized conditions [1]. The process generates particles with sizes ranging from 500 to 1000 nanometers, with larger particles typically associated with higher temperature treatments. Multiple grinding and sintering steps are often required to achieve optimal phase purity and eliminate impurities such as unreacted TiO₂ or Nb₂O₅ when niobium-containing variants are targeted [2].

Advanced solid-state synthesis strategies have incorporated thermodynamic selectivity metrics to optimize reaction pathways and minimize impurity formation [3]. These approaches evaluate primary and secondary competition factors to assess the favorability of target versus impurity phase formation, leading to more efficient synthesis protocols with reduced processing times and improved product quality.

Hydrothermal Synthesis Innovations

Hydrothermal synthesis has emerged as a versatile low-temperature alternative for cesium titanate preparation, operating effectively within temperature ranges of 150°C to 350°C [4]. This method involves the hydrothermal oxidation of titanium metal powder in cesium hydroxide solutions with concentrations ranging from 0.1 to 55 mol per kilogram of water. The lepidocrocite-type cesium titanate structure (CsₓTi₂₋ₓ/₄□ₓ/₄O₄, where □ represents vacancy sites) can be successfully obtained as a single phase even at temperatures as low as 150°C [4].

The hydrothermal method produces cesium titanate particles with characteristic dimensions of approximately 0.59 micrometers in length [4]. At elevated cesium hydroxide concentrations and reaction temperatures, initially amorphous products form, which subsequently transform into the desired CsₓTi₂₋ₓ/₄□ₓ/₄O₄ structure through continued hydrothermal treatment. The process allows for precise control over particle morphology and size distribution through careful adjustment of reaction parameters.

Recent innovations in hydrothermal synthesis have introduced viscosity-dependent strategies for controlled synthesis of multinary titanate perovskites [5] [6]. These approaches identify critical viscosity thresholds of approximately 100 centipoise as essential for producing uniform faceted particles. The method involves manipulating reaction solution viscosity using stable additives such as sodium hydroxide, enabling morphological evolution from regular cubes to edge-truncated, half-corner-truncated, and fully corner-truncated cube particles [5].

The viscosity-controlled hydrothermal synthesis demonstrates remarkable efficiency, requiring only 6 hours of reaction time at 240°C to produce uniform cesium titanate particles with sizes ranging from 200 nanometers to 2.0 micrometers [5] [6]. The addition of sodium chloride and sodium acetate substantially increases solution viscosity, facilitating the formation of uniform faceted particles with reduced sizes. This method represents a significant advancement in achieving precise control over particle morphology and size distribution in cesium titanate synthesis.

Molten Salt Synthesis Approaches

Molten salt synthesis offers unique advantages for cesium titanate preparation through the use of salt fluxes that facilitate controlled crystallization and morphology development [7] [8]. This method typically operates at temperatures between 825°C and 1000°C, utilizing various salt compositions as reaction media. The molten salt environment provides enhanced mass transport and controlled nucleation conditions that enable the formation of specific titanate phases with desired morphological characteristics.

The molten salt synthesis process involves mixing cesium carbonate and titanium dioxide precursors with carefully selected salt fluxes, followed by thermal treatment under controlled atmospheric conditions [8]. The choice of salt flux significantly influences the final product morphology, with different salt compositions leading to distinct particle shapes and size distributions. Nitrate-based molten salts have proven particularly effective, helping to reduce calcination temperatures while maintaining high product quality [8].

Research has demonstrated that molten salt synthesis can produce cesium titanate particles with controlled dimensions ranging from 300 to 800 nanometers, depending on the specific salt composition and processing parameters [8]. The method enables the formation of one-dimensional nanostructures and layered morphologies that are difficult to achieve through conventional solid-state or hydrothermal approaches. The presence of excess salt during synthesis influences the predominant phase formation, with high salt content favoring specific titanate structures over others.

The molten salt assisted self-assembly (MASA) process has been developed as an advanced variant of this synthesis approach, offering a new synthetic route for producing mesoporous cesium titanate materials [9]. This method provides enhanced control over porosity and surface area characteristics, making it particularly suitable for applications requiring high surface area materials. The MASA process demonstrates the versatility of molten salt synthesis in achieving complex morphologies and structures that extend beyond conventional titanate phases.

Novel and Emerging Synthesis Strategies

The Pechini sol-gel method represents an important advancement in cesium titanate synthesis, offering superior control over chemical homogeneity and particle size distribution [10] [11]. This approach involves the formation of polymeric precursors through the interaction of cesium salts and titanium alkoxides with chelating agents such as citric acid and ethylene glycol. The method enables synthesis temperatures as low as 100°C for initial gel formation, with final calcination at 800°C producing highly crystalline cesium titanate with particle sizes of approximately 100 nanometers [10] [11].

The sol-gel approach provides exceptional control over stoichiometry and enables the synthesis of cesium titanate with precise compositions such as CsₓTi₂₋ₓ/₄□ₓ/₄O₄ where x ≈ 0.7 [10] [11]. The method allows for direct intercalation of various species, including successful incorporation of ammonium ions into the cesium titanate structure. However, direct intercalation of hydrazine hydrate proves challenging, requiring preliminary conversion to the protonated form of cesium titanate for successful intercalation [10] [11].

Mechanochemical synthesis has emerged as a novel approach for cesium titanate preparation, particularly for halide perovskite variants [12]. This method utilizes high-energy ball milling to achieve phase-pure products without the need for high-temperature treatments or complex atmospheric controls. The mechanochemical approach enables the synthesis of cesium titanium halide compounds with controlled stoichiometry and demonstrates the potential for room-temperature synthesis routes.

Electrochemical synthesis methods have been developed for specific applications involving cesium titanate thin films [13]. These approaches utilize electrophoretic deposition techniques to create highly oriented layered cesium titanate films on conductive substrates. The electrochemical method enables precise control over film thickness and orientation, making it particularly suitable for applications requiring controlled interfacial properties.

Post-synthetic Modification Techniques

Post-synthetic modification techniques play a crucial role in tailoring cesium titanate properties for specific applications through controlled chemical and physical transformations [14] [15]. Acid treatment represents the most widely employed post-synthetic modification approach, involving exposure of cesium titanate to hydrochloric acid solutions with concentrations ranging from 0.1 to 1 molar at room temperature. This treatment results in protonation of the cesium titanate structure, yielding protonated products with enhanced photocatalytic activity [1] [14].

The acid treatment process involves the exchange of cesium ions with protons, leading to the formation of hydrogen titanate phases with modified interlayer structures [1] [14]. The protonated cesium titanate demonstrates significantly improved photocatalytic performance for hydrogen evolution reactions under simulated solar light conditions with ethanol as a sacrificial agent. The optimization of acid treatment conditions, including concentration, temperature, and duration, directly influences the degree of protonation and subsequent performance characteristics.

Ion exchange techniques enable the systematic replacement of cesium ions with other cations, including lithium, sodium, and various organic cations [16] [17]. The ion exchange process involves immersion of cesium titanate in concentrated solutions of the desired exchanging cations, typically at concentrations between 0.1 and 10 molar. This approach allows for the fine-tuning of electronic properties and interlayer spacing to optimize performance for specific applications such as ion storage and catalysis.

Exfoliation techniques represent advanced post-synthetic modification approaches that enable the delamination of layered cesium titanate structures into individual nanosheets [1] [18]. The exfoliation process typically involves treatment with bulky organic cations such as tetrabutylammonium hydroxide (TBAOH) in alkaline media. The well-ordered lamellar structure of exfoliated titanium dioxide nanosheets forms when the molar ratio between TBAOH ions and exchangeable protons in the titanate reaches 0.5 [1]. These exfoliated nanosheets demonstrate enhanced photocatalytic activity due to increased surface area and improved charge carrier dynamics.

Intercalation techniques allow for the insertion of various molecular species into the interlayer regions of cesium titanate structures [10] [13]. This approach enables the incorporation of organic molecules, polymers, and other functional species to modify the material properties for specific applications. The intercalation process typically requires polar solvents and controlled reaction conditions to ensure proper insertion without structural degradation. Successful intercalation can result in significant expansion of interlayer spacing and modification of electronic properties.

Other CAS

12158-57-5

Dates

Last modified: 04-14-2024

Explore Compound Types